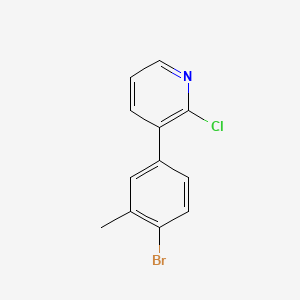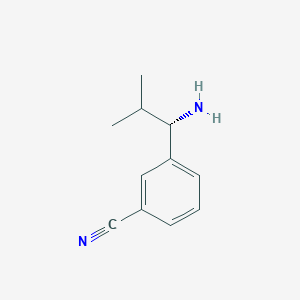
3-((S)-1-Amino-2-methylpropyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((S)-1-Amino-2-methylpropyl)benzonitrile is an organic compound that features a benzonitrile group attached to a chiral aminoalkyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((S)-1-Amino-2-methylpropyl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate benzonitrile derivative.
Chiral Aminoalkylation:
Reaction Conditions: Common reagents used in the synthesis include chiral catalysts, protecting groups, and solvents like dichloromethane or ethanol. The reaction conditions often involve controlled temperatures and pH to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-((S)-1-Amino-2-methylpropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to amines using reagents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
3-((S)-1-Amino-2-methylpropyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3-((S)-1-Amino-2-methylpropyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzonitrile group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: Lacks the chiral aminoalkyl side chain, making it less versatile in biological applications.
3-Aminobenzonitrile: Similar structure but without the chiral center, affecting its stereochemical properties.
4-((S)-1-Amino-2-methylpropyl)benzonitrile: Positional isomer with different chemical and biological properties.
Uniqueness
3-((S)-1-Amino-2-methylpropyl)benzonitrile is unique due to its chiral center, which imparts specific stereochemical properties that can be crucial for its biological activity and interactions. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C11H14N2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
3-[(1S)-1-amino-2-methylpropyl]benzonitrile |
InChI |
InChI=1S/C11H14N2/c1-8(2)11(13)10-5-3-4-9(6-10)7-12/h3-6,8,11H,13H2,1-2H3/t11-/m0/s1 |
Clé InChI |
TYAPQCMQFRJYRS-NSHDSACASA-N |
SMILES isomérique |
CC(C)[C@@H](C1=CC=CC(=C1)C#N)N |
SMILES canonique |
CC(C)C(C1=CC=CC(=C1)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


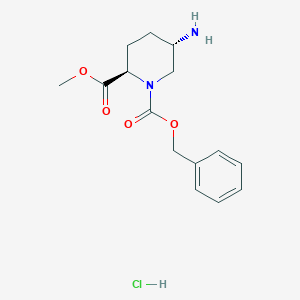
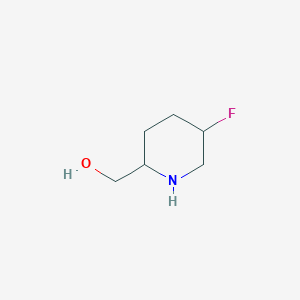
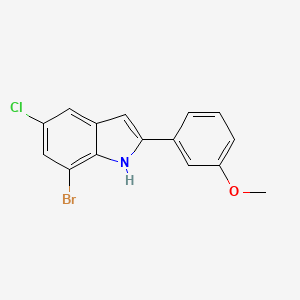


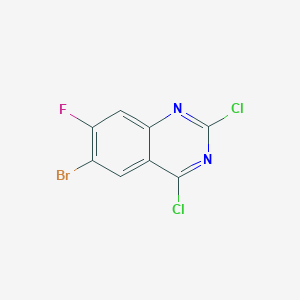
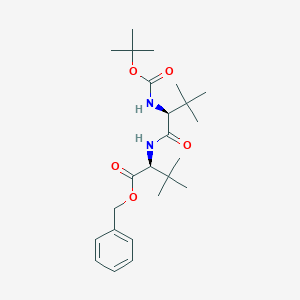
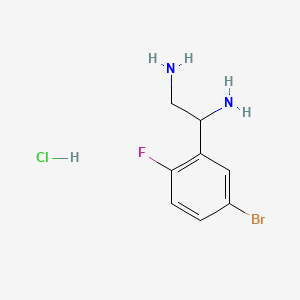
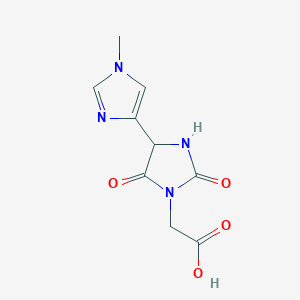
![6-Methyl-9-(thiophen-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B14037598.png)

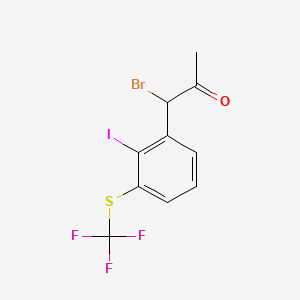
![(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulene-9-carboxamide](/img/structure/B14037624.png)
